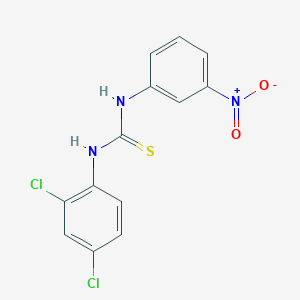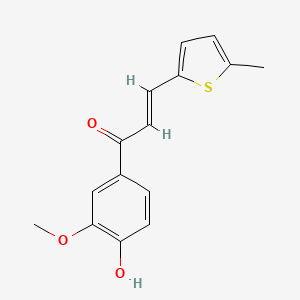![molecular formula C9H10ClNOS B5799610 2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5799610.png)
2-[(4-chlorobenzyl)thio]acetamide
Vue d'ensemble
Description
2-[(4-chlorobenzyl)thio]acetamide, also known as CBTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBTA is a thioamide derivative of 4-chlorobenzylamine and is synthesized through a multistep process involving the reaction of 4-chlorobenzylamine with thioacetic acid. Additionally, the paper will list future directions for CBTA research.
Applications De Recherche Scientifique
Anticonvulsant Potential
One application of thioacetamide derivatives in scientific research is in the exploration of their anticonvulsant properties. Severina et al. (2020) synthesized derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants. These derivatives demonstrated moderate anticonvulsant activity in a model of pentylenetetrazole-induced seizures in rats. The study highlighted the synthesis process and the molecular-docking method used to predict the affinity of these compounds with anticonvulsant biotargets, such as Type-A γ-aminobutyric acid receptor (GABAAR) and the gamma-aminobutyric acid-aminotransferase enzyme (Severina et al., 2020).
Antibacterial Applications
Another significant application of acetamide derivatives is in the development of antibacterial agents. Ramalingam et al. (2019) conducted a study on the synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and their derivatives as antibacterial agents. These compounds were tested for their antibacterial activity and showed significant results, indicating their potential in combating bacterial infections (Ramalingam et al., 2019).
Anticancer Research
In the realm of anticancer research, acetamide derivatives have been explored for their potential in treating various types of cancer. Evren et al. (2019) synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and studied their anticancer activity. The study emphasized the synthesis process and the structural elucidation of these compounds, which were investigated for their antitumor activities against specific human lung adenocarcinoma cells (Evren et al., 2019).
Safety and Hazards
Sigma-Aldrich, the provider of “2-[(4-chlorobenzyl)thio]acetamide”, sells this product as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have shown antitumor activity
Mode of Action
The exact mode of action of 2-[(4-chlorobenzyl)thio]acetamide is currently unknown due to the lack of specific studies on this compound. Compounds with similar structures have been found to exhibit antitumor activity The mechanism of action typically involves interaction with cellular targets, leading to changes in cell function and potentially cell death
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways related to cell proliferation and survival
Result of Action
Similar compounds have demonstrated antitumor activity, suggesting that this compound may also have potential effects on cell proliferation and survival
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNOS/c10-8-3-1-7(2-4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWUIFGNCZDFHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide](/img/structure/B5799549.png)

![ethyl 4-amino-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5799568.png)


![5-phenyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5799589.png)
![ethyl (3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate](/img/structure/B5799590.png)
![3-[(3,5-dimethoxybenzoyl)hydrazono]-N-(2,3-dimethylphenyl)butanamide](/img/structure/B5799603.png)

![N-(tert-butyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5799630.png)
